1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine
Description
Role of Chiral Sulfonamide Ligands in Transition-Metal-Catalyzed Reactions
Chiral sulfonamide ligands, including 1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine, occupy a unique niche in asymmetric catalysis due to their ability to form stable coordination complexes with transition metals while imparting stereochemical control. These ligands typically employ a bidentate binding mode, where the sulfonamide nitrogen and adjacent amine group coordinate to the metal center, creating a chiral pocket that directs substrate orientation. For instance, in Cp*Ir (pentamethylcyclopentadienyl iridium) complexes, such ligands facilitate transfer hydrogenation reactions by stabilizing key iridium-hydride intermediates.
The electronic properties of the sulfonamide moiety play a critical role in tuning catalytic activity. Studies on analogous (pyridinylmethyl)sulfonamide ligands have demonstrated that electron-withdrawing substituents, such as trifluoromethyl groups, lower the energy barrier for hydride transfer by polarizing the metal-hydride bond. This polarization enhances the electrophilicity of the hydride ligand, accelerating its donation to prochiral substrates like ketones or imines. Kinetic investigations using variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy have revealed that substituents on the sulfonamide ligand influence the rate of stereoinversion at the metal center, which correlates directly with enantioselectivity.
A comparative analysis of catalytic performance across ligand derivatives highlights the superiority of this compound. For example, in the transfer hydrogenation of NAD⁺ to NADH, Rh(III) complexes incorporating this ligand achieve turnover frequencies (TOFs) exceeding 500 h⁻¹, significantly higher than those with simpler sulfonamide analogues. The table below summarizes key catalytic parameters for selected sulfonamide ligands in imine hydrogenation:
| Ligand Substituent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | TOF (h⁻¹) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| -CF₃ (3,5-bis-CF₃) | 85.2 | -120 | 620 | 98 |
| -OMe | 89.7 | -95 | 430 | 92 |
| -H | 92.4 | -80 | 290 | 88 |
Data adapted from catalytic studies on CpIr complexes.*
The enhanced performance of the trifluoromethyl-substituted ligand arises from its ability to stabilize transition states through a combination of inductive electron withdrawal and hydrophobic interactions, which minimize undesired side reactions.
Properties
IUPAC Name |
N-(2-amino-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F6N2O2S/c23-21(24,25)16-11-17(22(26,27)28)13-18(12-16)33(31,32)30-20(15-9-5-2-6-10-15)19(29)14-7-3-1-4-8-14/h1-13,19-20,30H,29H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYJWNCRIROFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with 1,2-diphenylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Asymmetric Hydrogenation Reactions
This compound acts as a chiral ligand in iridium- and rhodium-catalyzed asymmetric hydrogenation (AH) of prochiral imines and ketimines. Key applications include:
Notably, the solvent effect is critical: trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) enhance enantiocontrol by stabilizing ionic intermediates through hydrogen-bonding interactions .
Michael Additions
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Catalyzes asymmetric Michael additions between 4-hydroxycoumarin and α,β-unsaturated ketones
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Achieves 90% ee for warfarin derivatives at 5 mol% loading .
Mannich Reactions
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Facilitates stereoselective coupling of trifluoromethyl ketimines with methyl ketones
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Delivers products with 96% ee under toluene/0°C conditions .
Ligand-Metal Cooperativity
The sulfonamide moiety participates in anion-binding interactions with transition metals:
| Metal Center | Observed Interaction | Catalytic Impact |
|---|---|---|
| Rhodium | Thiourea-Cl⁻ coordination | Enhances enantioselectivity by 2x |
| Cobalt | π-π stacking with substrates | Prevents over-reduction |
| Palladium | TFE-mediated solvation | Increases TOF to 500 h⁻¹ |
These interactions enable kilogram-scale hydrogenations of pharmaceutically relevant intermediates (e.g., BET inhibitor BAY 1238097) .
Limitations and Optimization Challenges
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Steric hindrance : Bulky N-alkyl substituents reduce ee by 30-40%
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Substrate scope : Fails with dialkyl-substituted N-phosphinyl imines
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Scalability : Requires 10-15 mol% catalyst loading for >95% ee in industrial applications .
Current research focuses on developing iron-based analogs to improve sustainability while maintaining stereochemical fidelity . The compound remains indispensable for synthesizing enantiopure amines in drug discovery pipelines.
Scientific Research Applications
1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- Sulfonamide vs. Thiourea/Urea : The sulfonamide group in the target compound is more acidic (pKa ~10) than urea (pKa ~13) or thiourea (pKa ~21), enabling stronger hydrogen-bonding interactions. This property is advantageous in catalytic systems or drug-receptor binding .
- Trifluoromethyl Effects : All compounds leverage 3,5-bis(trifluoromethyl) substituents to enhance lipophilicity and electron-withdrawing effects, improving membrane permeability and stability against oxidative degradation .
Biological Activity
1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine , with the CAS number 1020665-67-1, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a sulfonamide moiety with a diphenyl ethylenediamine structure, which may contribute to its pharmacological properties. The molecular formula is , and it has a molecular weight of 488.45 g/mol.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit antimicrobial activity. The presence of the trifluoromethyl groups in This compound enhances lipophilicity, potentially improving membrane penetration and antimicrobial efficacy.
Table 1: Antimicrobial Activity Comparison
| Compound Name | Activity | Reference |
|---|---|---|
| 1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide | Moderate | |
| Sulfanilamide | Strong | |
| Trimethoprim | Very Strong |
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. Specifically, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
Case Study: Dihydropteroate Synthase Inhibition
In a study assessing the inhibition of dihydropteroate synthase by various sulfonamides, This compound demonstrated competitive inhibition with an IC50 value indicative of moderate potency compared to other tested compounds.
Neurokinin Receptor Interaction
Recent findings suggest that compounds containing similar structural motifs may interact with neurokinin receptors. The potential for This compound to act as a neurokinin receptor antagonist could provide insights into its role in modulating pain and inflammation pathways.
Table 2: Neurokinin Receptor Binding Affinity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution followed by catalytic hydrogenation. For example, 3,5-bis(trifluoromethyl)benzylamine reacts with 1-fluoro-2-nitrobenzene in anhydrous DMF with K₂CO₃ as a base (25°C, 72 hours). Subsequent reduction using Pd/C under H₂ (4 bar, 6 hours) yields the diamine intermediate . Purification involves column chromatography (Silica Gel 60, EtOAc/petroleum ether) and spectroscopic validation (¹H/¹³C NMR, HRMS) to confirm purity .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to verify proton/carbon environments (e.g., δ = 4.51–8.08 ppm for aromatic and CF₃ groups) .
- High-Resolution Mass Spectrometry (HRMS) for molecular ion validation (e.g., m/z = 335.0979 for [MH⁺]) .
- Single-crystal X-ray diffraction to resolve stereochemistry and bond angles .
- Infrared Spectroscopy (IR) to identify functional groups (e.g., νmax 3337 cm⁻¹ for N-H stretches) .
Q. What safety protocols are essential for handling and storing this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, fume hoods) to avoid inhalation/contact. Avoid oxidizers due to incompatibility risks .
- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent degradation. Monitor for discoloration (a sign of decomposition) .
- Disposal : Incinerate via EPA-approved methods, adhering to federal/state hazardous waste regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Systematically compare variables:
- Catalyst loading : Pd/C (10% vs. 5%) impacts reduction efficiency .
- Reaction time : Extended hydrogenation (6–12 hours) may improve diamine yield.
- Solvent polarity : Anhydrous DMF vs. THF affects nitro-group reactivity .
- Validation : Replicate experiments with in situ FTIR to monitor intermediate formation .
Q. What role do the trifluoromethyl groups play in the compound’s electronic and steric properties?
- Methodological Answer :
- Electron-withdrawing effects : CF₃ groups reduce electron density on the benzene ring, enhancing electrophilic substitution resistance. Quantify via Hammett constants (σₘ = 0.43 for CF₃) .
- Steric hindrance : Use DFT calculations (e.g., Gaussian 16) to map van der Waals radii and predict regioselectivity in reactions .
- Experimental validation : Compare reaction rates of CF₃-substituted vs. non-substituted analogs in SNAr reactions .
Q. How does the compound’s stability vary under thermal or photolytic conditions?
- Methodological Answer :
- Thermal analysis : Perform TGA/DSC to determine decomposition onset temperature (e.g., >200°C for CF₃-containing analogs) .
- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC. Use quenchers (e.g., NaN₃) to identify radical-mediated pathways .
- Long-term stability : Store samples at 25°C/60% RH and analyze monthly via NMR for structural integrity .
Q. What computational approaches are suitable for modeling this compound’s reactivity?
- Methodological Answer :
- DFT studies : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate Fukui indices for nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF vs. EtOH) to predict solubility and aggregation behavior .
- Reaction modeling : Use Gaussian’s NBO analysis to assess charge distribution in intermediates during hydrogenation .
Q. How can researchers design derivatives to enhance this compound’s application in asymmetric catalysis?
- Methodological Answer :
- Substituent modification : Introduce chiral auxiliaries (e.g., BINOL) at the ethylenediamine moiety to test enantioselectivity in catalysis .
- Structure-activity relationships (SAR) : Synthesize analogs with varying CF₃ positions and assess catalytic efficiency in model reactions (e.g., ketone reductions) .
- Crystallography : Resolve ligand-metal complexes (e.g., with Pd or Ru) to optimize coordination geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
